Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a dihydropyridazine core with substituents at positions 1, 3, 4, and 5. Key structural attributes include:
- 1-(o-tolyl) group: An ortho-methylphenyl substituent contributing steric bulk and hydrophobicity.
- Sulfonyloxy group at position 4: A 5-fluoro-2-methoxyphenylsulfonyl moiety, which may improve stability and influence hydrogen-bonding interactions.
Properties
IUPAC Name |
ethyl 4-(5-fluoro-2-methoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O7S/c1-4-30-21(26)20-17(12-19(25)24(23-20)15-8-6-5-7-13(15)2)31-32(27,28)18-11-14(22)9-10-16(18)29-3/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASONEUBQBMZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)F)OC)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain and Extra-Terminal motif (BET) proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and function.
Biological Activity
Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 462.4 g/mol. The compound features a complex structure that includes a dihydropyridazine core, a sulfonyl group, and an ethyl ester functionality, which contribute to its reactivity and biological properties .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Dihydropyridazine Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : Subsequent modifications introduce the sulfonyl and ethyl ester functionalities via sulfonation and esterification reactions.
- Purification : Techniques such as chromatography are employed to achieve desired purity levels.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial activity . Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may also inhibit bacterial growth through mechanisms such as disruption of protein synthesis or interference with nucleic acid metabolism .
Table 1: Comparative Antimicrobial Activity
| Compound Name | MIC (µg/mL) | Target Organisms | Mechanism of Action |
|---|---|---|---|
| Ethyl 4-... | TBD | Gram-positive bacteria | Inhibition of protein synthesis |
| Ciprofloxacin | 0.381 | MRSA | DNA gyrase inhibition |
| Fluconazole | 50 | Candida albicans | Inhibition of ergosterol synthesis |
The proposed mechanisms through which this compound exerts its effects include:
- Nucleophilic Substitution : The sulfonyl group can participate in nucleophilic substitution reactions, facilitating interactions with biological targets.
- Electrophilic Character : The presence of the fluorinated aromatic ring may enhance its electrophilic nature, allowing for effective binding to nucleophiles in biological systems .
Case Studies and Research Findings
Several studies have evaluated the biological activity of structurally similar compounds. For instance:
- Antibacterial Activity : Compounds with similar structural features have shown significant antibacterial activity against resistant strains, suggesting that Ethyl 4-... may share this characteristic.
- Biofilm Inhibition : Research indicates that derivatives can inhibit biofilm formation in pathogens like MRSA and E. coli, which is crucial for treating chronic infections .
Future Directions
Given its promising biological activities, further research is warranted to:
- Characterize Interactions : Detailed interaction studies are essential to elucidate the specific enzymes or receptors affected by this compound.
- Evaluate Therapeutic Potential : Investigating its efficacy in vivo will be crucial for assessing its potential as a therapeutic agent.
Comparison with Similar Compounds
Structural Analog: Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS: 338395-91-8)
Key Differences :
| Parameter | Target Compound | Analog (CAS 338395-91-8) |
|---|---|---|
| Position 1 Substituent | o-tolyl (C₆H₄CH₃) | 3-(trifluoromethyl)phenyl (C₆H₄CF₃) |
| Position 4 Substituent | Sulfonyloxy group with 5-fluoro-2-methoxyphenyl | Sulfanyl group with 2-methoxy-2-oxoethyl chain |
| Molecular Formula | C₂₂H₂₀FN₂O₇S (estimated) | C₁₆H₁₃F₃N₂O₅S |
| Molar Mass (g/mol) | ~490.47 | 402.35 |
| Electron Effects | Electron-withdrawing fluoro and sulfonyloxy groups | Strongly electron-withdrawing CF₃ group; sulfanyl is less polar than sulfonyloxy |
| Bioactivity Implications | Potential enhanced metabolic stability due to sulfonyloxy group | Sulfanyl may reduce stability but improve membrane permeability |
Functional Implications :
Comparison with Other Dihydropyridazine Derivatives
While direct data on additional analogs are absent in the evidence, general trends can be inferred:
- Ring Puckering: The dihydropyridazine core may exhibit nonplanar conformations, as seen in cyclopentane derivatives . Substitutents at positions 1 and 4 influence puckering amplitude, affecting molecular packing in crystals.
- Crystallographic Analysis : Tools like SHELXL and ORTEP-3 are critical for resolving such structures, particularly for assessing hydrogen-bonding networks and polymorphism .
Research Findings and Methodological Considerations
Bioactivity Profiling
- Hit Dexter 2.0 : Tools like this could assess the target compound’s likelihood of being a "promiscuous binder" or "dark chemical matter" based on structural fingerprints .
Q & A
Basic: What are the optimal synthetic conditions for this compound?
The synthesis typically involves multi-step reactions, including sulfonylation, esterification, and cyclization. Key conditions include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) are preferred for solubility and reactivity .
- Temperature control : Moderate heating (50–80°C) is critical for sulfonyloxy group incorporation without side reactions .
- Catalysts : Base catalysts like triethylamine facilitate deprotonation during sulfonate ester formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Basic: Which spectroscopic techniques confirm the compound’s structure?
A combination of techniques is required:
- NMR : H and C NMR confirm substitution patterns (e.g., sulfonyloxy at C4, o-tolyl at N1) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 531.12) .
- IR Spectroscopy : Key peaks for ester (C=O, ~1700 cm) and sulfonate (S=O, ~1350 cm) groups .
Advanced: How does the sulfonyloxy group influence reactivity in nucleophilic substitutions?
The sulfonyloxy group acts as a leaving group, enabling nucleophilic displacement at C4.
- Mechanistic Insight : The electron-withdrawing sulfonyl group stabilizes the transition state, favoring S2 pathways .
- Experimental Design : React with amines (e.g., benzylamine) in DMF at 60°C to form 4-amino derivatives. Monitor via TLC and isolate via precipitation .
- Contradictions : Steric hindrance from the o-tolyl group may reduce reactivity compared to para-substituted analogs .
Advanced: How can contradictory biological activity data be resolved?
Contradictions in assays (e.g., cytotoxicity vs. antimicrobial activity) arise due to:
- Purity Issues : Use HPLC to confirm >95% purity; impurities may off-target effects .
- Assay Conditions : Vary pH (5–8) and serum content to assess stability under physiological conditions .
- Orthogonal Assays : Compare enzyme inhibition (e.g., topoisomerase II) with cell-based viability assays to confirm target specificity .
Basic: What functional groups enable derivatization?
Key modifiable groups include:
- Ester (C3) : Hydrolysis to carboxylic acid for salt formation .
- Sulfonyloxy (C4) : Nucleophilic substitution with amines/thiols .
- Dihydropyridazine Core : Oxidation to pyridazine or reduction to tetrahydropyridazine .
Advanced: How can computational modeling predict binding affinity?
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). The methoxy and fluoro groups show hydrophobic interactions in the active site .
- MD Simulations : Simulate stability of ligand-enzyme complexes (100 ns) to assess binding entropy .
- Validation : Correlate docking scores with IC values from enzymatic assays .
Advanced: What challenges arise in optimizing synthesis yield?
Common issues and solutions:
- Low Sulfonylation Efficiency : Use excess sulfonyl chloride (1.5 eq) and slow addition to avoid side reactions .
- Byproduct Formation : Monitor intermediates via LC-MS; optimize reaction time (12–18 hrs) .
- Scale-Up : Replace ethanol with acetonitrile for better solubility in large batches .
Basic: What biological targets are reported for similar dihydropyridazines?
Advanced: How do substituents (e.g., fluorine, methoxy) affect stability?
- Fluorine : Enhances metabolic stability via C–F bond strength but may reduce solubility .
- Methoxy : Increases lipophilicity and π-stacking but can sterically hinder enzyme binding .
- Experimental Validation : Compare logP (HPLC) and plasma stability (37°C, 24 hrs) of analogs .
Advanced: How to analyze degradation products under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
